(S)-2-((叔丁氧羰基)氨基)-3-环戊基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

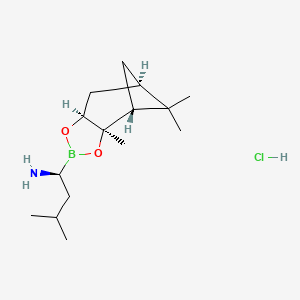

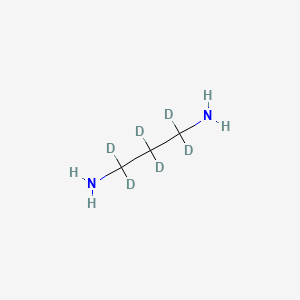

“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl (Boc)-protected amino acids . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and proteins .

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a Boc-protected amino acid, which can then be used as a building block in peptide synthesis .Molecular Structure Analysis

The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is C9H17NO4, and its molecular weight is 203.24 .Chemical Reactions Analysis

Boc-protected amino acids can be used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acids to form peptides .Physical And Chemical Properties Analysis

“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is a solid at 20 degrees Celsius. It has a purity of greater than 98.0% as determined by HPLC. Its specific rotation is between -17.0 to -20.0 degrees (C=1, MeOH) .科学研究应用

氨基酸和多肽的合成:该化合物用于合成氨基酸的受限类似物,如苯丙氨酸的环丙烷类似物,有助于肽结构和功能的研究 (Jiménez et al., 2001)。

药效团的制备:它在制备药效团方面有应用,药效团是分子结构的一部分,负责特定的生物或药理相互作用 (Kubryk & Hansen, 2006)。

催化应用:该化合物用于催化,例如,在胺的 N-叔丁氧羰基化中,这是一个在肽合成中很重要的过程 (Heydari et al., 2007)。

氟化氨基酸的合成:它用于三氟乙酰亚胺基碘化物的钯催化叔丁氧羰基化,这是一种与合成氟化氨基酸相关的方法 (Amii et al., 2000)。

胶原交联物的制备:该化合物在合成胶原交联物的主要中间体的过程中起着作用,胶原交联物对于理解和利用胶原的性质至关重要 (Adamczyk et al., 1999)。

生物素中间体的合成:它用于合成天然产物的关键中间体,如生物素,这在代谢过程中至关重要 (Qin et al., 2014)。

肽的固相合成:该化合物用作肽的固相合成的柄,这是肽合成中的一项基本技术 (Gaehde & Matsueda, 1981)。

聚合物的合成:它还参与新型氨基酸衍生乙炔单体的合成和聚合 (Gao et al., 2003)。

神经兴奋剂的制备:使用该化合物合成了神经兴奋剂类似物的两个对映异构体 (Pajouhesh et al., 2000)。

作用机制

Target of Action

The primary target of N-Boc-L-Cyclopentylalanine is the enzyme Wip1 (wild-type p54-induced phosphatase) . This enzyme plays a crucial role in cellular processes such as cell cycle regulation and DNA damage response.

Mode of Action

N-Boc-L-Cyclopentylalanine acts as an allosteric inhibitor of Wip1 . It binds to a site on the enzyme distinct from the active site, leading to a conformational change that reduces the enzyme’s activity. This interaction results in the inhibition of Wip1’s phosphatase activity, thereby modulating the cellular processes in which Wip1 is involved .

Pharmacokinetics

Some general properties can be inferred from its structure and known properties of similar compounds . The compound is likely to have high gastrointestinal absorption and is predicted to be blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.2, suggesting it may have reasonable oral bioavailability .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTWGGHVJJRREA-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654055 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143415-31-0 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)